ethyl 2-[[2-methyl-5-(4-oxo-3H-phthalazin-1-yl)phenyl]sulfonylamino]acetate
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Overview
Description
ETHYL 2-[2-METHYL-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENESULFONAMIDO]ACETATE is a complex organic compound with a unique structure that includes a phthalazinone moiety
Preparation Methods
The synthesis of ETHYL 2-[2-METHYL-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENESULFONAMIDO]ACETATE involves multiple steps. One common method starts with the reaction of 2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
ETHYL 2-[2-METHYL-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENESULFONAMIDO]ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Scientific Research Applications
ETHYL 2-[2-METHYL-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENESULFONAMIDO]ACETATE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s stability and reactivity make it a candidate for the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-METHYL-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENESULFONAMIDO]ACETATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The phthalazinone moiety is known to interact with various biological pathways, potentially leading to anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
ETHYL 2-[2-METHYL-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENESULFONAMIDO]ACETATE can be compared with similar compounds such as:
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid: This compound shares the phthalazinone moiety but differs in its functional groups, leading to different reactivity and applications.
Ethyl 3-methyl-4-oxocrotonate: While this compound has a simpler structure, it is used in similar synthetic applications and can undergo comparable chemical reactions.
The uniqueness of ETHYL 2-[2-METHYL-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENESULFONAMIDO]ACETATE lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications.
Properties
Molecular Formula |
C19H19N3O5S |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
ethyl 2-[[2-methyl-5-(4-oxo-3H-phthalazin-1-yl)phenyl]sulfonylamino]acetate |
InChI |
InChI=1S/C19H19N3O5S/c1-3-27-17(23)11-20-28(25,26)16-10-13(9-8-12(16)2)18-14-6-4-5-7-15(14)19(24)22-21-18/h4-10,20H,3,11H2,1-2H3,(H,22,24) |
InChI Key |
LDNHPKZGVPFPFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)C1=C(C=CC(=C1)C2=NNC(=O)C3=CC=CC=C32)C |
Origin of Product |
United States |
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